Birinapant

説明

Birinapant is a synthetic small molecule that is both a peptidomimetic of second mitochondrial-derived activator of caspases (SMAC) and inhibitor of IAP (Inhibitor of Apoptosis Protein) family proteins, with potential antineoplastic activity . It has been investigated for the treatment of Myelodysplastic Syndrome (MDS) and Chronic Myelomonocytic Leukemia (CMML) .

Molecular Structure Analysis

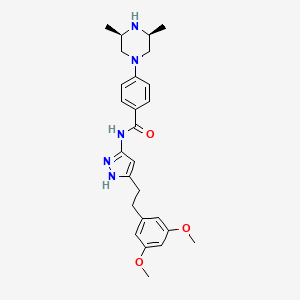

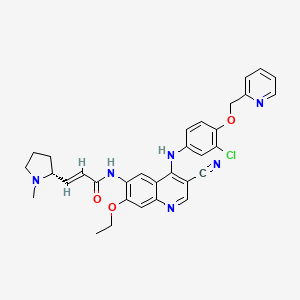

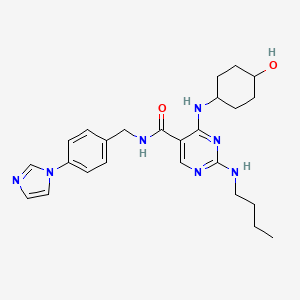

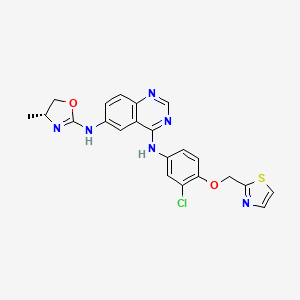

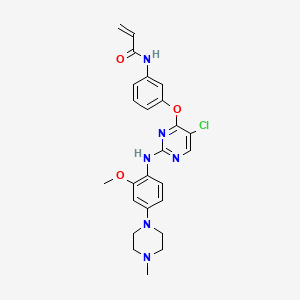

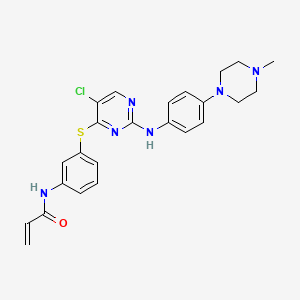

Birinapant’s molecular formula is C42H56F2N8O6 . Its molecular weight is 806.9 g/mol . The IUPAC name for Birinapant is (2 S )- N - [ (2 S )-1- [ (2 R ,4 S )-2- [ [6-fluoro-2- [6-fluoro-3- [ [ (2 R ,4 S )-4-hydroxy-1- [ (2 S )-2- [ [ (2 S )-2- (methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1 H -indol-2-yl]-1 H -indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2- (methylamino)propanamide .

科学的研究の応用

Enhancing Antigen Presentation

Birinapant, an antagonist of the inhibitor of apoptosis proteins, upregulates MHCs in tumor cells and displays a better tumoricidal effect when used in combination with immune checkpoint inhibitors . This indicates that Birinapant may affect the antigen presentation pathway . It increases the number and abundance of immunopeptides and source proteins . A greater number of cancer/testis antigen peptides with increased abundance and more neoantigens were identified following Birinapant treatment . These changes may be vital to the effectiveness of combination therapy .

Reshaping the Tumor Immunopeptidome

Birinapant reshapes the tumor immunopeptidome with respect to quality and quantity, which improves the presentation of CTA peptides and neoantigens, thus enhancing the immunogenicity of tumor cells . This can be further transferred to the clinic or aid in the development of new immunotherapeutic strategies to improve the anti-tumor immune response .

Enhancing the Efficacy of Gemcitabine in Triple-Negative Breast Cancer (TNBC)

Birinapant significantly enhances the antitumor activity of gemcitabine in TNBC both in vitro and in xenograft mouse models through activation of the intrinsic apoptosis pathway via degradation of cIAP2 and XIAP, leading to apoptotic cell death . This demonstrates the therapeutic potential of Birinapant to enhance the antitumor efficacy of gemcitabine in TNBC by targeting the IAP family of proteins .

Inducing Intrinsic Pathway–Dependent Apoptosis

Birinapant as a single agent has differential antiproliferation effects in TNBC cells . It induces cell apoptosis, thereby enhancing the anti-tumor efficacy of gemcitabine in TNBC .

Potential Adjuvant for Immunotherapy

Birinapant has the potential to be used as an adjuvant, enhance the immunogenicity of tumor cells and make patients more benefit from immunotherapy . This is particularly relevant as the most effective immunotherapy, immune checkpoint blockade (ICB), still has limited efficacy in some tumors (such as glioblastoma and pancreatic cancer) .

作用機序

Target of Action

Birinapant is a small molecule that mimics the action of the Second Mitochondrial-derived Activator of Caspases (SMAC), which naturally antagonizes Inhibitor of Apoptosis Proteins (IAPs) . The primary targets of Birinapant are the IAPs, including cellular IAPs 1 (cIAP1), cellular IAPs 2 (cIAP2), and X-linked IAP (XIAP) . These proteins are known for their anti-apoptotic effects .

Mode of Action

Birinapant binds to the baculoviral IAP repeat (BIR) domain of IAPs, promoting their auto-ubiquitination and proteasomal degradation . This action enables cytokines, such as Tumor Necrosis Factor alpha (TNFα), to activate the extrinsic apoptosis pathway . Simultaneously, Birinapant turns off the canonical NF-κB survival pathway, leading to cancer cell death .

Biochemical Pathways

The degradation of IAPs by Birinapant affects several biochemical pathways. Furthermore, Birinapant upregulates Major Histocompatibility Complexes (MHCs) in tumor cells, indicating that it may affect the antigen presentation pathway .

Pharmacokinetics

In a first-in-human trial, Birinapant was administered intravenously from 0.18 to 63 mg/m² once weekly every 3 of 4 weeks . The maximum tolerated dose (MTD) was determined to be 47 mg/m² . Birinapant has a plasma half-life of 30 to 35 hours and accumulates in tumor tissue .

Result of Action

Birinapant’s action results in significant molecular and cellular effects. It increases the number and abundance of immunopeptides and source proteins in tumor cells . It also enhances the presentation of Cancer/Testis Antigen (CTA) peptides and neoantigens, thus enhancing the immunogenicity of tumor cells . In clinical trials, several patients demonstrated stable disease and evidence of antitumor activity .

Action Environment

The efficacy of Birinapant can be influenced by certain environmental factors, particularly genetic mutations in the tumor cells. For instance, Birinapant was found to be most active in cells with a deletion of the Liver Kinase B1 (LKB1) gene . The presence of kras mutations could mediate resistance to birinapant . Therefore, the genetic environment of the tumor cells plays a crucial role in determining the efficacy of Birinapant.

Safety and Hazards

特性

IUPAC Name |

(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWRMUKBEYJEIX-DXXQBUJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56F2N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155057 | |

| Record name | Birinapant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260251-31-7 | |

| Record name | Birinapant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260251317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Birinapant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Birinapant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIRINAPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4Z07B57R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)